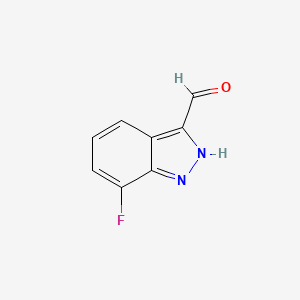

![molecular formula C13H9ClFN3 B1445641 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1380310-97-3](/img/structure/B1445641.png)

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Vue d'ensemble

Description

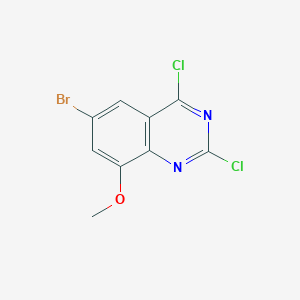

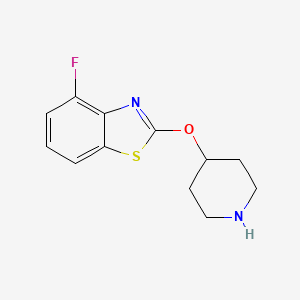

“7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound with the empirical formula C13H9ClFN3. It has a molecular weight of 261.68 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” were not found, pyrido[2,3-d]pyrimidine derivatives have been synthesized as potential anticonvulsants and antidepressants . The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3- d ]pyrimidine scaffolds .Molecular Structure Analysis

The SMILES string for this compound is FC1=CC(CN2C=CC3=C2N=CN=C3Cl)=CC=C1 . This indicates that the compound contains a fluorobenzyl group attached to a pyrrolo[2,3-D]pyrimidine core, with a chlorine atom also attached to the pyrimidine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique

Antimicrobial Agent

This compound has been explored for its potential as an antimicrobial agent . The novel pyrimidine derivatives, including structures similar to 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine, have shown broad-spectrum antimicrobial activity. They exhibit varied zones of inhibition against different pathogens, indicating their effectiveness in combating bacterial and fungal infections .

In-vitro Cytotoxicity

In the realm of cancer research, these compounds have been evaluated for their in-vitro cytotoxic efficacy . They have demonstrated the ability to target cancerous cells, such as Caco-2 cells, at lower concentrations compared to normal cells, suggesting a potential for selective cancer therapy .

Anti-Breast Cancer Activity

Specific derivatives of pyrimidine have been synthesized as potential anti-breast cancer agents . Some halogen-bearing chalcones derived from pyrimidine structures have shown potent anti-proliferative activity against breast cancer cell lines, outperforming standard drugs in some cases .

PI3K Inhibition

Pyrimidine derivatives have been investigated as PI3K inhibitors , which is significant in cancer treatment as PI3K is involved in various stages of tumor growth and survival. These inhibitors have shown activity against different isomers of PI3K and have been tested against a range of cancer cell lines .

Antitumor Mechanisms

The compound’s framework has been utilized to explore antitumor mechanisms . Derivatives have been found to induce apoptosis in tumor cells, disrupt cell cycles, and inhibit kinases necessary for cancer cell survival .

Apoptosis Induction

Furthering its role in cancer treatment, pyrimidine derivatives have been associated with the induction of apoptosis in cancer cells. This process is crucial for eliminating cancer cells and is a key target in the development of anticancer therapies .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The precautionary statements include avoiding heat/sparks/open flames/hot surfaces and no smoking. In case of ingestion, it is advised to call a poison center or doctor .

Orientations Futures

While specific future directions for “7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” were not found, research on pyrimidine derivatives continues to be a promising area in the development of new drugs. For instance, pyrimidine has been reviewed for its anticancer activity with key emphasis on structure-activity relationships . This suggests that there is potential for further exploration and development of pyrimidine derivatives, including “7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine”, in the field of drug discovery.

Mécanisme D'action

Target of Action

The primary targets of 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition results in the control of cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the de novo biosynthesis of pyrimidines pathway . This pathway is crucial for the synthesis of pyrimidines, which are key components of nucleic acids. The inhibition of this pathway by 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can lead to a decrease in the synthesis of nucleic acids, affecting cell growth and proliferation .

Result of Action

The molecular and cellular effects of 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine’s action primarily involve the inhibition of protein kinases . This leads to the control of cell growth, differentiation, migration, and metabolism, potentially exerting anticancer effects .

Propriétés

IUPAC Name |

4-chloro-7-[(3-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3/c14-12-11-4-5-18(13(11)17-8-16-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBJKPXWPRCLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

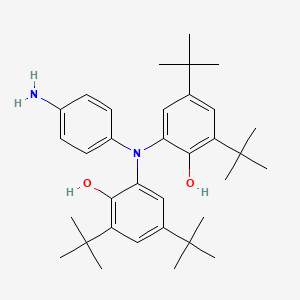

![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)

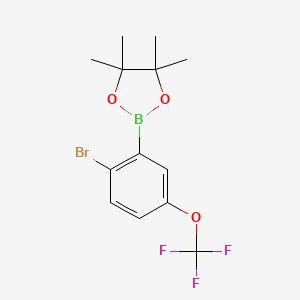

![Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1445565.png)

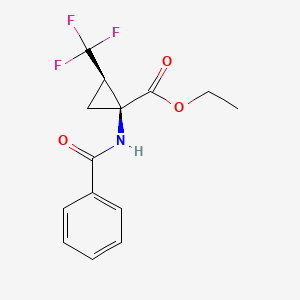

![{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1445568.png)

![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)